molecular formula C11H10N2O3 B1260245 2H-1-Benzopyran-4-acetamide, 7-amino-2-oxo- CAS No. 296236-23-2

2H-1-Benzopyran-4-acetamide, 7-amino-2-oxo-

Cat. No.: B1260245
CAS No.: 296236-23-2
M. Wt: 218.21 g/mol
InChI Key: NTQCWVJNMKBKFB-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-4-acetamide, 7-amino-2-oxo- is a chemical compound with the molecular formula C11H10N2O3 It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-4-acetamide, 7-amino-2-oxo- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-amino-4-hydroxycoumarin with acetic anhydride in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2H-1-Benzopyran-4-acetamide, 7-amino-2-oxo- may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-4-acetamide, 7-amino-2-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2H-1-Benzopyran-4-acetamide, 7-amino-2-oxo- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-4-acetamide, 7-amino-2-oxo- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A parent compound with a similar benzopyran structure.

    7-Hydroxycoumarin: A hydroxylated derivative with distinct biological activities.

    4-Aminocoumarin: An amino-substituted coumarin with different reactivity.

Uniqueness

2H-1-Benzopyran-4-acetamide, 7-amino-2-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and an acetamide moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(7-amino-2-oxochromen-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c12-7-1-2-8-6(3-10(13)14)4-11(15)16-9(8)5-7/h1-2,4-5H,3,12H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQCWVJNMKBKFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC(=O)C=C2CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627422
Record name 2-(7-Amino-2-oxo-2H-1-benzopyran-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296236-23-2
Record name 2-(7-Amino-2-oxo-2H-1-benzopyran-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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